9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with hydrazine hydrate to form the intermediate 5-chloro-2-hydrazinylbenzonitrile. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinazolines
- Quinazoline N-oxides
- Dihydroquinazolines
Scientific Research Applications
9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
- 9-Chloro-2-(2-furanyl)-5-((phenylacetyl)amino)-[1,2,4]triazolo[1,5-C]quinazoline
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-C]pyrimidine
Comparison: Compared to these similar compounds, 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline exhibits unique properties such as higher potency and selectivity towards certain biological targets. Its unique structure allows for more efficient binding to specific enzymes, making it a promising candidate for drug development .
Properties
CAS No. |
61164-88-3 |
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Molecular Formula |
C10H6Cl2N4 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
9-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H6Cl2N4/c11-4-9-15-8-2-1-6(12)3-7(8)10-13-5-14-16(9)10/h1-3,5H,4H2 |
InChI Key |
OSGKAQMFVMKSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=NC=NN3C(=N2)CCl |
Origin of Product |
United States |
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